molecular formula C10H9BO2S B052017 4-(2-Thienyl)phenylboronic acid CAS No. 362612-66-6

4-(2-Thienyl)phenylboronic acid

Cat. No. B052017
M. Wt: 204.06 g/mol
InChI Key: DJEDGSABTJJBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Thienyl)phenylboronic acid is a chemical compound with the molecular formula C10H9BO2S. Its average mass is 204.053 Da and its monoisotopic mass is 204.041626 Da .


Synthesis Analysis

Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecule was investigated for its structural properties such as bond lengths, bond angles, and torsion angles .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a significant chemical reaction involving 4-(2-Thienyl)phenylboronic acid. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

4-(2-Thienyl)phenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 386.0±44.0 °C at 760 mmHg, and a flash point of 187.2±28.4 °C. It has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Catalysis : Phenylboronic acids, including derivatives, have been used as catalysts in chemical reactions like dehydrative condensation and synthesis of tetrahydrobenzo[b]pyrans, contributing to efficient and environmentally friendly processes (Wang et al., 2018); (Nemouchi et al., 2012).

  • Advanced Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials are utilized in diagnostics and therapeutics, particularly due to their ability to form reversible complexes with polyols, including sugars, which is crucial for drug delivery systems and biosensors (Lan & Guo, 2019).

  • Imaging and Photodynamic Therapy : Phenylboronic acid-functionalized compounds have been developed for specific and efficient imaging of cell surface markers, such as sialic acids, and for use in photodynamic therapy, highlighting their potential in cancer diagnostics and treatment (Li & Liu, 2021).

  • Glucose-Responsive Drug Delivery : Phenylboronic acid-based materials are widely studied for constructing glucose-responsive systems for insulin delivery, offering potential advancements in diabetes management (Ma & Shi, 2014).

  • Antiviral Therapeutics : Modified nanoparticles with phenylboronic-acid groups have shown potential as antiviral inhibitors, especially against viruses like Hepatitis C, indicating a new direction for antiviral drug development (Khanal et al., 2013).

  • Gene Transfection : Phenylboronic acid-modified polyethylenimine significantly enhances gene delivery efficiency, demonstrating its potential in gene therapy applications (Peng et al., 2010).

Safety And Hazards

The safety data sheet for phenylboronic acid, which is similar to 4-(2-Thienyl)phenylboronic acid, indicates that it is harmful if swallowed. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. It is recommended to use personal protective equipment and to ensure adequate ventilation .

Future Directions

The Suzuki–Miyaura coupling reaction, which uses 4-(2-Thienyl)phenylboronic acid, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that 4-(2-Thienyl)phenylboronic acid will continue to be a valuable reagent in organic synthesis.

properties

IUPAC Name

(4-thiophen-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEDGSABTJJBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469807
Record name 4-(2-Thienyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thienyl)phenylboronic acid

CAS RN

362612-66-6
Record name 4-(2-Thienyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Thienyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Thienyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(2-Thienyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(2-Thienyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(2-Thienyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(2-Thienyl)phenylboronic acid

Citations

For This Compound
2
Citations
S Hotta, T Katagiri - Journal of heterocyclic chemistry, 2003 - Wiley Online Library
We report the synthesis of various thiophene/phenylene co‐oligomers with a total number of thiophene and benzene (phenylene) rings of 6 to 8. These compounds include a phenyl‐…
Number of citations: 87 onlinelibrary.wiley.com
T Katagiri, Y Shimizu, K Terasaki, T Yamao, S Hotta - Organic Electronics, 2011 - Elsevier
We have developed an ambipolar thiophene/phenylene co-oligomer (TPCO) by introducing the trifluoromethyl group and the methoxy group to molecular terminals of the parent (…
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.